molecular formula C16H16N2O2 B1621544 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid CAS No. 904816-69-9

2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid

Cat. No. B1621544
M. Wt: 268.31 g/mol
InChI Key: PINOXEVUPOYFIX-UHFFFAOYSA-N
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Description

“2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid” is a chemical compound with the molecular formula C16H16N2O2 . It’s a structural motif found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .


Molecular Structure Analysis

The molecular structure of “2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid” can be found in databases like PubChem . For a detailed analysis, specialized software or a professional in the field should be consulted.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid” can be found in databases like PubChem . For a detailed analysis, specialized software or a professional in the field should be consulted.

Scientific Research Applications

  • Pyrrolidine in Drug Discovery

    • Field : Medicinal Chemistry
    • Application : The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Method : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
    • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • 2-Aminopyridine-3-carboxylic Acid Imidazolide (2A3) in RNA Structure Analysis

    • Field : Molecular Biology
    • Application : 2A3 is introduced as a general probe for the interrogation of RNA structures in vivo .
    • Method : 2A3 shows moderate improvements with respect to the state-of-the-art selective 2’-hydroxyl acylation analyzed by primer extension (SHAPE) reagent NAI on naked RNA under in vitro conditions, but it significantly outperforms NAI when probing RNA structure in vivo, particularly in bacteria .
    • Results : When used as a restraint to drive RNA structure prediction, data derived by SHAPE-MaP with 2A3 yields more accurate predictions than NAI-derived data .
  • Pyrrolidine Compounds in Drug Discovery

    • Field : Medicinal Chemistry
    • Application : Pyrrolidine compounds are used to develop drugs for the treatment of various diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are characterized by target selectivity .
    • Method : The synthesis and reaction conditions of these compounds are reported, and the influence of steric factors on biological activity is investigated .
    • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives

    • Field : Medicinal Chemistry
    • Application : These compounds have shown potential therapeutic significance in various disease conditions . They are known to play a crucial role in numerous disease conditions .
    • Method : Various synthetic strategies are available for imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine synthesis, including condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .
    • Results : The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .
  • Pyrrolidine Compounds in Drug Discovery

    • Field : Medicinal Chemistry
    • Application : Pyrrolidine compounds are used to develop drugs for the treatment of various diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are characterized by target selectivity .
    • Method : The synthesis and reaction conditions of these compounds are reported, and the influence of steric factors on biological activity is investigated .
    • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives

    • Field : Medicinal Chemistry
    • Application : These compounds have shown potential therapeutic significance in various disease conditions . They are known to play a crucial role in numerous disease conditions .
    • Method : Various synthetic strategies are available for imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine synthesis, including condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .
    • Results : The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

properties

IUPAC Name

2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(20)13-8-4-10-17-15(13)18-11-5-9-14(18)12-6-2-1-3-7-12/h1-4,6-8,10,14H,5,9,11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINOXEVUPOYFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=C(C=CC=N2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378082
Record name 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid

CAS RN

904816-69-9
Record name 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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